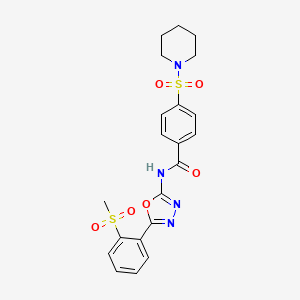
4-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of 4-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inhibiting the activity of dihydrofolate reductase and thymidylate synthase. These enzymes are essential for the synthesis of DNA, and their inhibition leads to the inhibition of DNA synthesis, ultimately leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid have been studied extensively. It has been reported that this compound exhibits potent antitumor, antibacterial, and antifungal activities. In addition, this compound has also shown inhibitory activity against various enzymes such as dihydrofolate reductase and thymidylate synthase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid in lab experiments include its potent antitumor, antibacterial, and antifungal activities. In addition, this compound has also shown inhibitory activity against various enzymes, making it a potential candidate for drug development. However, the limitations of using this compound in lab experiments include its high cost of synthesis and limited availability.
Direcciones Futuras
There are several future directions for the research on 4-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid. One of the significant directions is to investigate the structure-activity relationship of this compound to develop more potent analogs. In addition, further studies are required to understand the mechanism of action of this compound fully. Furthermore, the potential applications of this compound in drug development need to be explored further. Finally, the development of more efficient and cost-effective methods for the synthesis of this compound is required to make it more accessible to researchers.
Conclusion:
In conclusion, 4-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid is a chemical compound that has shown promising results in scientific research. This compound exhibits potent antitumor, antibacterial, and antifungal activities and inhibitory activity against various enzymes. However, the high cost of synthesis and limited availability of this compound are some of the limitations. Further research is required to understand the mechanism of action of this compound and explore its potential applications in drug development.
Métodos De Síntesis
The synthesis of 4-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid has been reported using various methods. One of the commonly used methods involves the reaction of 6-fluoro-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-3-carboxylic acid with 4-chlorobenzoic acid in the presence of a suitable base. Another method involves the reaction of 6-fluoro-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-3-carboxylic acid with 4-aminobenzoic acid in the presence of a suitable coupling agent. The synthesized compound has been characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
4-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid has shown potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. It has been reported that this compound exhibits potent antitumor activity against various cancer cell lines. In addition, this compound has also shown antibacterial and antifungal activities. Furthermore, this compound has been reported to exhibit potent inhibitory activity against various enzymes such as dihydrofolate reductase and thymidylate synthase.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid involves the condensation of 6-fluoro-4-oxo-2-sulfanylidene-1H-quinazoline with 4-carboxybenzaldehyde, followed by oxidation of the resulting intermediate to yield the final product.", "Starting Materials": [ "6-fluoro-4-oxo-2-sulfanylidene-1H-quinazoline", "4-carboxybenzaldehyde", "Acetic anhydride", "Sodium acetate", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Condensation of 6-fluoro-4-oxo-2-sulfanylidene-1H-quinazoline with 4-carboxybenzaldehyde in the presence of acetic anhydride and sodium acetate to yield the intermediate product.", "Step 2: Purification of the intermediate product by recrystallization from ethanol.", "Step 3: Oxidation of the purified intermediate product with a mixture of hydrochloric acid and sodium chlorate to yield the final product.", "Step 4: Neutralization of the reaction mixture with sodium hydroxide and extraction of the product with ethyl acetate.", "Step 5: Purification of the product by recrystallization from water." ] } | |
Número CAS |
422526-89-4 |
Fórmula molecular |
C15H9FN2O3S |
Peso molecular |
316.31 |
Nombre IUPAC |
4-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid |
InChI |
InChI=1S/C15H9FN2O3S/c16-9-3-6-12-11(7-9)13(19)18(15(22)17-12)10-4-1-8(2-5-10)14(20)21/h1-7H,(H,17,22)(H,20,21) |
Clave InChI |
KZECOOQQDDXYAN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)O)N2C(=O)C3=C(C=CC(=C3)F)NC2=S |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



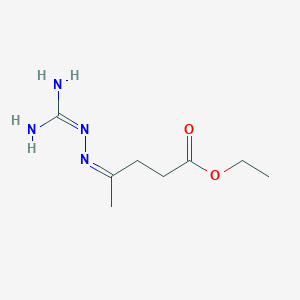
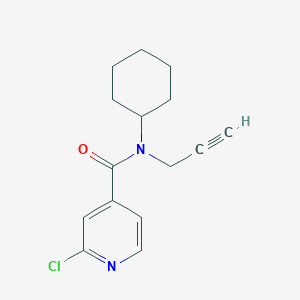
![N-(2-methoxy-2-phenylbutyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2947383.png)


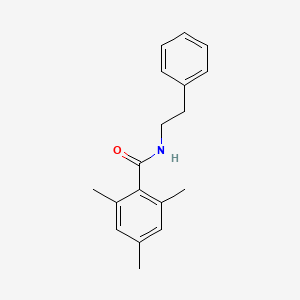
![1-[(5-bromo-2-chloropyridin-3-yl)sulfonyl]-octahydro-1H-indole-2-carboxamide](/img/structure/B2947390.png)
![4-Methoxy-2-(methoxymethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2947391.png)
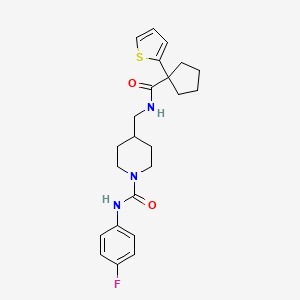

![2-{1-[(Pyridin-4-ylmethyl)-amino]-ethylidene}-indan-1,3-dione](/img/structure/B2947395.png)
![4-[(Methylamino)methyl]phenol](/img/structure/B2947396.png)
